molecular formula C17H19NO2 B11022323 4-ethoxy-N-(1-phenylethyl)benzamide

4-ethoxy-N-(1-phenylethyl)benzamide

Cat. No.: B11022323
M. Wt: 269.34 g/mol
InChI Key: QSXMXGTYDKFLCS-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-phenylethyl)benzamide is an organic compound with the molecular formula C17H19NO2 It is characterized by the presence of an ethoxy group, a phenylethyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-phenylethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxybenzoic acid and 1-phenylethylamine.

    Amidation Reaction: The 4-ethoxybenzoic acid is reacted with 1-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale reactors and automated systems to handle the reagents and reaction conditions efficiently.

    Optimization: Optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

    Reduction: Formation of 4-ethoxy-N-(1-phenylethyl)amine.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-ethoxy-N-(1-phenylethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-(1-phenylethyl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Its ethoxy group provides different reactivity compared to similar compounds with other substituents, and its specific amide linkage contributes to its stability and potential interactions with biological targets.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-ethoxy-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C17H19NO2/c1-3-20-16-11-9-15(10-12-16)17(19)18-13(2)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,18,19)

InChI Key

QSXMXGTYDKFLCS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

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